molecular formula C4H4BaO6 B1588208 Barium(2+);2,3-dihydroxybutanedioate CAS No. 5908-81-6

Barium(2+);2,3-dihydroxybutanedioate

Cat. No. B1588208
CAS RN: 5908-81-6
M. Wt: 285.4 g/mol
InChI Key: HQYOWPDUMCBSLQ-UHFFFAOYSA-L
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Description



  • Barium(2+);2,3-dihydroxybutanedioate, also known as barium tartrate, has the chemical formula C4H4BaO6 .

  • It is a white solid with a molecular weight of 285.4 g/mol .

  • The IUPAC name for this compound is barium (2+) 2,3-dihydroxybutanedioate .

  • It is commonly used in various applications, including analytical chemistry and medical imaging.





  • Synthesis Analysis



    • Barium tartrate can be synthesized by reacting barium chloride with tartaric acid .

    • The reaction produces barium tartrate as a white precipitate.





  • Molecular Structure Analysis



    • The structure of barium tartrate consists of a barium ion (Ba2+) coordinated with two carboxylate groups from tartaric acid.

    • The coordination geometry around the barium ion is a distorted bicapped tetragonal antiprism .

    • The tartaric acid ligand acts as a μ6-bridge , linking barium centers to generate a 2D network .





  • Chemical Reactions Analysis



    • Barium tartrate is insoluble in water and acids due to its low solubility product.

    • It is not classified as hazardous because it does not dissolve in water or acids, making it safe for use in medical imaging (e.g., barium sulfate meals before X-rays).




  • Scientific Research Applications

    Applications in Materials Science and Ceramics

    Barium titanate is widely recognized for its remarkable dielectric properties, making it a key material in the development of electrical and electronic devices. The polymerized complex method, utilizing a barium-titanium mixed-metal citric acid complex, has been employed to prepare barium titanate (BaTiO3) powders. This approach facilitates the formation of BaTiO3 with precise stoichiometry, essential for its application in capacitors and other electronic components (Arima, Kakihana, Nakamura, Yashima, & Yoshimura, 1996).

    Moreover, the sol-gel synthesis of Ce-doped BaTiO3 has been explored, highlighting the potential of sol-gel methods in tailoring the properties of barium titanate for enhanced dielectric performance. This synthesis route offers a flexible platform for doping barium titanate with various elements to modify its electrical and optical properties for specific applications (Cernea, Monnereau, Llewellyn, Tortet, & Galassi, 2006).

    Photonic and Optical Applications

    Barium titanate's optoelectronic properties have been leveraged in photonics, where its strong second-order nonlinear response and high refractive index make it suitable for bioimaging and electro-optic applications. Innovations in barium titanate nanostructures and thin films have been instrumental in advancing photonic technologies, offering promising avenues for energy harvesting and biophotonics (Karvounis, Timpu, Vogler-Neuling, Savo, & Grange, 2020).

    Environmental and Chemical Modifications

    Research on barium compounds also includes studies on the environmental behavior and chemical modification abilities of barium titanate. For instance, hydroxylation of BaTiO3 nanoparticles using hydrogen peroxide has been investigated to improve their chemical modification ability. This treatment enhances the dispersion of BaTiO3 nanoparticles in organic solvents, facilitating their use in diverse chemical and environmental applications (Chang, Liao, Ciou, Lee, & Li, 2009).

    Advanced Manufacturing Techniques

    Innovative manufacturing techniques such as the synthesis of tetragonal barium titanate nanoparticles via alkoxide-hydroxide sol-precipitation have been developed. This method emphasizes the control of water addition to influence the crystal size and structure of BaTiO3 nanoparticles, which is crucial for applications in advanced ceramics and electronic devices (Yoon, Baik, Kim, Shin, & Kim, 2007).

    Safety And Hazards



    • Barium compounds can be toxic if ingested or inhaled.

    • Proper precautions include using the lowest concentration, wearing eye protection, and washing hands after handling.

    • Emergency actions depend on exposure (e.g., eye irrigation, seeking medical help).




  • Future Directions



    • Further research could explore the improvement of carboxylation efficiency in reversible benzoic acid decarboxylases.

    • Investigate the interaction of substrates/products in enzyme tunnels for engineering higher carboxylation efficiency.




    Feel free to ask for more details or clarification on any specific section! 😊


    properties

    IUPAC Name

    barium(2+);2,3-dihydroxybutanedioate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H6O6.Ba/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HQYOWPDUMCBSLQ-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ba+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H4BaO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60974531
    Record name Barium 2,3-dihydroxybutanedioate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60974531
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    285.40 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    CID 6453753

    CAS RN

    5908-81-6
    Record name Barium tartrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908816
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Barium 2,3-dihydroxybutanedioate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60974531
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Barium tartrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.105
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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